molecular formula C15H18N2 B12219380 N-[(4-propan-2-ylphenyl)methyl]pyridin-2-amine CAS No. 5427-89-4

N-[(4-propan-2-ylphenyl)methyl]pyridin-2-amine

Cat. No.: B12219380
CAS No.: 5427-89-4
M. Wt: 226.32 g/mol
InChI Key: WUUODUSRIMIHBZ-UHFFFAOYSA-N
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Description

2-Pyridinamine, N-[[4-(1-methylethyl)phenyl]methyl]- is an organic compound with a complex structure that includes a pyridine ring and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, N-[[4-(1-methylethyl)phenyl]methyl]- typically involves the reaction of 2-pyridinamine with a substituted benzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, N-[[4-(1-methylethyl)phenyl]methyl]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Pyridinamine, N-[[4-(1-methylethyl)phenyl]methyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, N-[[4-(1-methylethyl)phenyl]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridinamine, 4-methyl-
  • 6-(1-methylethyl)-2-pyridinamine
  • 2-Pyridinamine,6-methyl-N-(1-methylethyl)-

Uniqueness

Compared to similar compounds, 2-Pyridinamine, N-[[4-(1-methylethyl)phenyl]methyl]- is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

CAS No.

5427-89-4

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]pyridin-2-amine

InChI

InChI=1S/C15H18N2/c1-12(2)14-8-6-13(7-9-14)11-17-15-5-3-4-10-16-15/h3-10,12H,11H2,1-2H3,(H,16,17)

InChI Key

WUUODUSRIMIHBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC2=CC=CC=N2

Origin of Product

United States

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